molecular formula C12H8Cl2N2Pd B088350 Dichloro(1,10-phenanthroline)palladium(II) CAS No. 14783-10-9

Dichloro(1,10-phenanthroline)palladium(II)

Cat. No. B088350
CAS RN: 14783-10-9
M. Wt: 357.5 g/mol
InChI Key: YGAISFRMWCCXCG-UHFFFAOYSA-L
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Description

Dichloro(1,10-phenanthroline)palladium(II) is a chemical compound with the molecular formula C12H8Cl2N2Pd . It is used as a catalyst for various reactions including carbonylation of alkyl nitrites, arylation reactions, multiple acetylene insertions under Sonogashira reaction protocol, cross-coupling reactions of pyridine carboxylic acid chlorides with alkylzinc reagents, and hydrophosphinylation of alkenes and alkynes .


Synthesis Analysis

While specific synthesis methods for Dichloro(1,10-phenanthroline)palladium(II) were not found, 1,10-Phenanthroline derivatives are commonly used ligands for organic synthesis. A practical synthesis of polysubstituted unsymmetric 1,10-phenanthroline compounds was developed based on the palladium-catalyzed oxidative cross coupling reaction of C (sp2)–H/C (sp3)–H bonds .


Molecular Structure Analysis

The molecular weight of Dichloro(1,10-phenanthroline)palladium(II) is 357.53 . The SMILES string representation is Cl[Pd]Cl.c1cnc2c(c1)ccc3cccnc23 .


Chemical Reactions Analysis

Dichloro(1,10-phenanthroline)palladium(II) is suitable for various types of reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Physical And Chemical Properties Analysis

Dichloro(1,10-phenanthroline)palladium(II) is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Photoredox Catalysis in Sonogashira C-C Cross-Coupling Reactions

    A study by Dissanayake et al. (2019) demonstrated the use of a BODIPY-functionalized dichloro(1,10-phenanthroline)palladium(II) complex as an efficient photoredox catalyst. This catalyst was employed in Sonogashira C-C cross-coupling reactions, achieving yields up to 92% under visible light at room temperature (Dissanayake et al., 2019).

  • Photocatalytic Degradation of Organic Pollutants

    Sh et al. (2014) synthesized a photocatalyst by supporting dichloro(1,10-phenanthroline-5,6-dione) palladium(II) complex on SBA-15 silica. This catalyst showed enhanced photocatalytic efficiency compared to the pure complex in the degradation of organic pollutants like 2,4-dichlorophenol (Sh et al., 2014).

  • Biological Activity of Palladium Complexes

    Lapshin and Magdysyuk (2009) investigated the structure of a biologically active binuclear palladium complex containing 1,10-phenanthroline. They determined its crystal structure and discussed its relevance in biological applications (Lapshin & Magdysyuk, 2009).

  • Catalysis in Polyketone Synthesis

    Durand et al. (2006) explored the use of cationic palladium complexes, including those with 1,10-phenanthroline ligands, as catalysts in CO/vinyl arene polyketones synthesis. The study identified correlations between the electron density on palladium and the catalytic activity of the complexes (Durand et al., 2006).

  • Quantitative Precipitation of Palladium

    Ryan and Fainer (1949) reported that palladium can be precipitated quantitatively with 1,10-phenanthroline from palladous chloride solutions. This method allows for the selective precipitation of palladium in the presence of other platinum metals (Ryan & Fainer, 1949).

  • Ligands in Heck Reaction

    Cabri et al. (1993) conducted mechanistic studies on the use of 1,10-phenanthroline derivatives as palladium ligands in the Heck reaction. This work provided insights into factors influencing the coordination of unsaturated systems onto palladium complexes (Cabri et al., 1993).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

dichloropalladium;1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2ClH.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAISFRMWCCXCG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(1,10-phenanthroline)palladium(II)

CAS RN

14783-10-9
Record name (SP-4-2)-Dichloro(1,10-phenanthroline-κN1,κN10)palladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14783-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
FR Fronczek, I Kahwa, S Lu, GR Newkome… - … Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) A cis-dichloro(1,10-phenanthroline)palladium(II) complex Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (metal-organic compounds…
Number of citations: 9 scripts.iucr.org
CP Cheng, B Plankey, JV Rund… - Journal of the American …, 1977 - ACS Publications
Nitrogen-14 NQR spectra have been measured for solid samples of 13 1.10-phenanthroline (phen) complexes of Pd (II) at 77 K, using the double resonance, level-crossing technique. …
Number of citations: 19 pubs.acs.org
EJ Gao, KH Wang, MC Zhu, L Liu - European journal of medicinal chemistry, 2010 - Elsevier
A novel tetranuclear palladium(II) complex [Pd 4 (phen) 4 (μ-pydc) 4 ]·10H 2 O (phen = 1,10-phenanthroline, pydc = pyridine-3,4-dicarboxylate) has been synthesized and characterized. …
Number of citations: 45 www.sciencedirect.com
HX Wei, SH Kim, G Li - Tetrahedron, 2001 - Elsevier
Transition metal–ligand complex-catalyzed regio- and stereoselective aminohalogenation of cinnamic esters has been developed using p-TsNCl 2 as the nitrogen and chlorine sources. …
Number of citations: 95 www.sciencedirect.com
F Ulusal, B Güzel - The Journal of Supercritical Fluids, 2018 - Elsevier
Preparation of SBA-15 supported palladium nanoparticles by H 2 -assisted chemical reduction of a new phenylic precursor dichloro(1,10-phenanthroline) palladium(II) with supercritical …
Number of citations: 15 www.sciencedirect.com
BJ Plankey - 1978 - search.proquest.com
PART I--A KINETICS STUDY OF THE REACTION OF METAL CARBONYLS WITH BIDENTATE LIGANDS. PART II--THE SYNTHESIS AND CHARACTERIZATION OF PALLADIUM(II) …
Number of citations: 3 search.proquest.com
KC Dissanayake, PO Ebukuyo, YJ Dhahir… - Chemical …, 2019 - pubs.rsc.org
We report for the first time a BODIPY-functionalized dichloro(1,10-phenanthroline)palladium(II) complex as an efficient photoredox catalyst for the Sonogashira C–C cross-coupling …
Number of citations: 31 pubs.rsc.org
M Muniz-Miranda, B Pergolese… - Journal of alloys and …, 2014 - Elsevier
Surface-enhanced Raman scattering (SERS) effect provides huge intensification of the Raman signal of molecules adhering to nanostructured surfaces of high reflectivity metals as …
Number of citations: 21 www.sciencedirect.com
R Batheja, AK Singh - Polyhedron, 1997 - Elsevier
The nucleophilic reaction of in situ generated [ArTe − ] with appropriate organic halides has been used to synthesize 2-(phenyltelluromethyl)-tetrahydro-2H-pyran (L 1 ) and 2-(2-{4-…
Number of citations: 22 www.sciencedirect.com
G Li, SRSS Kotti, C Timmons - European journal of organic …, 2007 - Wiley Online Library
This microreview presents the development of the catalytic aminohalogenation of olefins. The olefin substrates include electron‐deficient and functionalized ones, such as α,β‐…

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